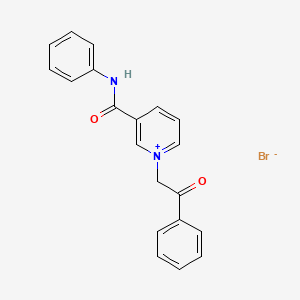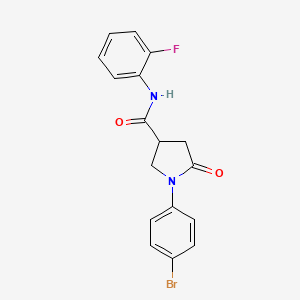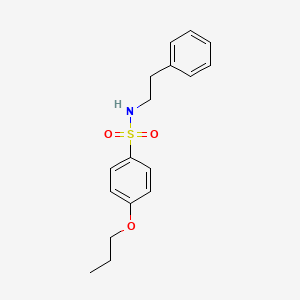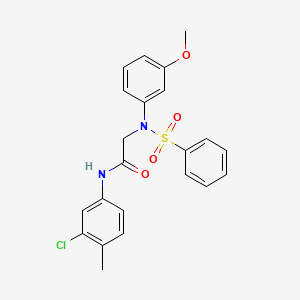
3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(anilinocarbonyl)-1-(2-oxo-2-phenylethyl)pyridinium bromide, commonly known as APC, is a chemical compound that has been widely used in scientific research. APC is a quaternary ammonium salt that is soluble in water and has a molecular weight of 366.27 g/mol. The compound is known for its ability to inhibit the function of the enzyme acetylcholinesterase, which plays a crucial role in the breakdown of the neurotransmitter acetylcholine.
作用机制
APC inhibits the function of acetylcholinesterase by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in prolonged stimulation of the postsynaptic membrane. This, in turn, leads to an increase in the transmission of nerve impulses and can have both beneficial and detrimental effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of APC are primarily related to its ability to inhibit acetylcholinesterase. The compound has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. However, prolonged exposure to APC can also lead to overstimulation of the nervous system, which can result in seizures, muscle tremors, and respiratory distress.
实验室实验的优点和局限性
One of the main advantages of using APC in lab experiments is its ability to selectively inhibit acetylcholinesterase without affecting other enzymes or neurotransmitters. This makes it a valuable tool for studying the role of acetylcholinesterase in various physiological and pathological processes. However, the use of APC is limited by its potential toxicity and the need for careful dosing and monitoring.
未来方向
There are several future directions for research related to APC. One area of interest is the development of new drugs that can selectively target acetylcholinesterase and improve cognitive function without causing adverse effects. Another area of research is the investigation of the role of acetylcholinesterase in other physiological processes, such as muscle contraction and immune function. Finally, there is a need for further studies to determine the optimal dosing and administration of APC in order to minimize toxicity and maximize therapeutic benefits.
合成方法
The synthesis of APC involves the reaction between 2-acetylpyridine and aniline in the presence of an acid catalyst, followed by the addition of methyl iodide to form the quaternary ammonium salt. The final product is obtained by treating the salt with hydrobromic acid.
科学研究应用
APC has been widely used in scientific research as a tool to study the role of acetylcholinesterase in various physiological and pathological processes. The compound has been used in studies related to Alzheimer's disease, Parkinson's disease, and myasthenia gravis. APC has also been used to investigate the mechanism of action of other acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders.
属性
IUPAC Name |
1-phenacyl-N-phenylpyridin-1-ium-3-carboxamide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2.BrH/c23-19(16-8-3-1-4-9-16)15-22-13-7-10-17(14-22)20(24)21-18-11-5-2-6-12-18;/h1-14H,15H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSQCGLNCHNRKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)C(=O)NC3=CC=CC=C3.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxo-2-phenylethyl)-3-phenylcarbamoylpyridinium bromide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(4-ethoxyphenyl)-3-[(4-methoxybenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B4963617.png)
![N-[4-(acetylamino)phenyl]-2,2-diphenylcyclopropanecarboxamide](/img/structure/B4963620.png)

![2-[(1-benzyl-1H-imidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B4963631.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[1-(propylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4963637.png)

![ethyl 4-({[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4963647.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methylcyclohexanamine](/img/structure/B4963658.png)


